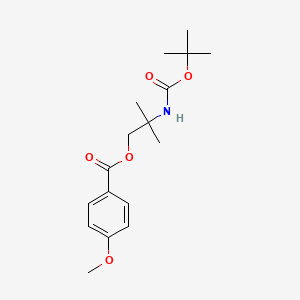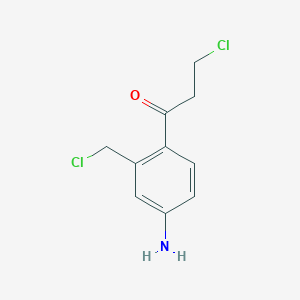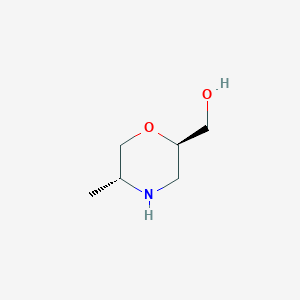
(S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a trifluoromethyl group, which can enhance its metabolic stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyindole.
Amine Introduction: The ethanamine moiety is introduced through a nucleophilic substitution reaction, often using ethylamine or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its metabolic stability and bioavailability.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine
- 2-(6-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
- Ethanone, 1-(1H-indol-3-yl)-
Uniqueness
(S)-2,2,2-Trifluoro-1-(6-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and bioavailability compared to similar compounds. This makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H11F3N2O |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-6-2-3-7-8(5-16-9(7)4-6)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m0/s1 |
Clave InChI |
LDVDRCJSBDNZKG-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=CN2)[C@@H](C(F)(F)F)N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)

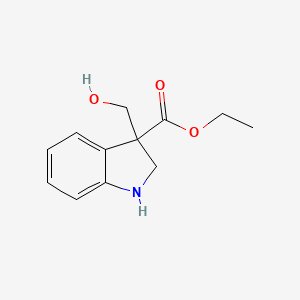
![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

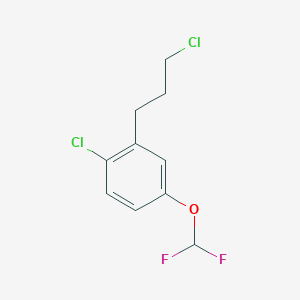
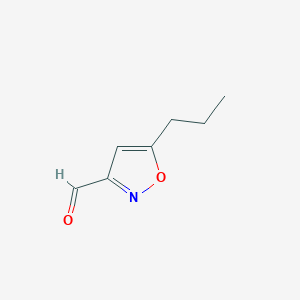
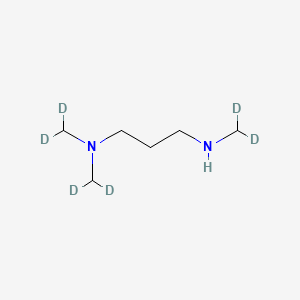
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
